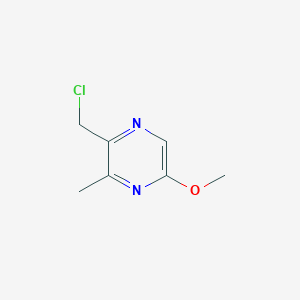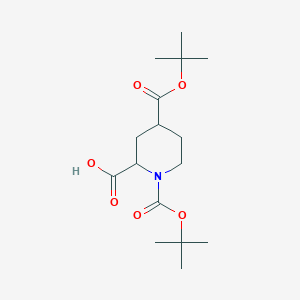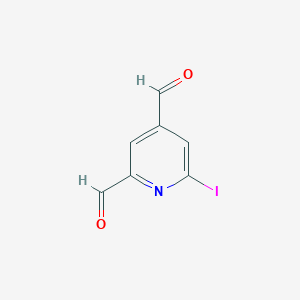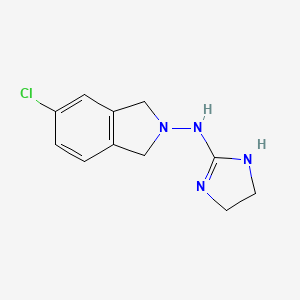![molecular formula C17H22N2O4 B14848513 (2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid](/img/structure/B14848513.png)
(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an indole ring, and a methylpropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis or other methods involving cyclization reactions.
Coupling Reactions: The protected amino acid is then coupled with the indole derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: The final step involves deprotecting the Boc group under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers, continuous flow reactors, and other advanced techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, influencing biological pathways. The Boc group provides stability and protection during chemical reactions, ensuring the compound reaches its target site without premature degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Amino-3-(1H-indol-3-YL)-2-methylpropanoic acid: Lacks the Boc protecting group.
(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)propanoic acid: Similar structure but without the methyl group.
Uniqueness
(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid is unique due to the presence of both the Boc protecting group and the indole ring, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C17H22N2O4 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H22N2O4/c1-16(2,3)23-15(22)19-17(4,14(20)21)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,18H,9H2,1-4H3,(H,19,22)(H,20,21)/t17-/m0/s1 |
Clé InChI |
LJPMZDOWNYFYCN-KRWDZBQOSA-N |
SMILES isomérique |
C[C@](CC1=CNC2=CC=CC=C21)(C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)NC(C)(CC1=CNC2=CC=CC=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















